molecular formula C15H25N3OS B2743707 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide CAS No. 954594-77-5

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide

Cat. No.: B2743707
CAS No.: 954594-77-5
M. Wt: 295.45
InChI Key: MNEHBGXKHTZDLQ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide typically involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid chloride, followed by the addition of butyric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the piperazine ring, leading to the formation of piperazine derivatives with different substituents.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the butyramide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Piperazine derivatives with different substituents.

  • Substitution: Various substituted butyramides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide has shown potential as a biological probe. It can be used to study enzyme inhibition and receptor binding in biological systems.

Medicine: The compound has been investigated for its potential therapeutic effects. It may have applications in the development of new drugs for treating various diseases, including inflammation and neurological disorders.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide exerts its effects involves interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene ring may also play a role in the compound's biological activity by interacting with cellular components.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to G-protein-coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.

  • Enzymes: It can inhibit enzymes involved in inflammatory processes or neurotransmitter metabolism.

Comparison with Similar Compounds

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

  • Imatinib (STI571)

Uniqueness: N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide is unique due to its specific structural features, such as the presence of the thiophene ring and the butyramide group. These features contribute to its distinct biological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-3-4-15(19)16-11-14(13-5-10-20-12-13)18-8-6-17(2)7-9-18/h5,10,12,14H,3-4,6-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHBGXKHTZDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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